molecular formula C11H11FO3 B13400346 3-(5-Fluoro-2-hydroxyphenyl)acrylic acid ethyl ester

3-(5-Fluoro-2-hydroxyphenyl)acrylic acid ethyl ester

Cat. No.: B13400346
M. Wt: 210.20 g/mol
InChI Key: WPJUITWUKANQHJ-UHFFFAOYSA-N
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Description

3-(5-Fluoro-2-hydroxyphenyl)acrylic acid ethyl ester is a fluorinated acrylic acid derivative that serves as a key intermediate in medicinal chemistry and pharmacological research. Structurally similar to caffeic acid phenethyl ester (CAPE), a compound renowned for its broad biological activity, this esterified derivative incorporates a fluorine atom at the 5-position of the phenolic ring, a modification known to enhance metabolic stability and influence bioavailability in bioactive molecules . The primary research value of this compound is investigated across two key domains. First, its potential as an antimicrobial agent is grounded in the established bioenergetic inhibitory effects of structurally related 3-(5-nitro-2-furyl)acrylic acid esters and amides, which have demonstrated the ability to suppress growth in bacteria, yeasts, and molds by specifically disrupting glycolytic pathways . Second, its vasorelaxant and cardiovascular potential is inferred from the mechanisms of its parent compound class; caffeic acid and its esters are known to produce vasodilation by promoting endothelial nitric oxide release and modulating calcium and potassium channels in vascular smooth muscle . The fluorine atom present in the structure is a significant feature, as fluorination is a common strategy in lead optimization to improve a compound's stability against enzymatic degradation, modulate its lipophilicity, and fine-tune its interactions with biological targets . Researchers value this ester as a versatile synthetic intermediate for constructing more complex molecules and as a probe for studying the effect of fluorination on the biological activity of hydroxycinnamic acid derivatives in various experimental models, including anti-inflammatory, cytostatic, and antioxidant studies .

Properties

IUPAC Name

ethyl 3-(5-fluoro-2-hydroxyphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO3/c1-2-15-11(14)6-3-8-7-9(12)4-5-10(8)13/h3-7,13H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPJUITWUKANQHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=C(C=CC(=C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Ethyl 3-(5-fluoro-2-hydroxyphenyl)acrylate typically involves a Wittig reaction. This reaction is carried out in benzene and requires heating for approximately 15 hours . The Wittig reaction is a well-known method for the formation of carbon-carbon double bonds, making it suitable for the synthesis of this compound.

Industrial Production Methods

While specific industrial production methods for (E)-Ethyl 3-(5-fluoro-2-hydroxyphenyl)acrylate are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

  • Conditions : 15% H<sub>2</sub>SO<sub>4</sub>, reflux

  • Product : 3-(5-Fluoro-2-hydroxyphenyl)acrylic acid

  • Mechanism : Nucleophilic acyl substitution

  • Application : Generates bioactive carboxylic acid derivatives for pharmaceutical studies .

Basic Hydrolysis

  • Conditions : NaOH (1M), aqueous ethanol

  • Product : Sodium salt of acrylic acid

  • Reactivity : Accelerated by electron-withdrawing fluorine substituent .

Esterification and Transesterification

The compound participates in ester interchange reactions :

Reaction Type Conditions Product
TransesterificationMethanol, HCl catalystMethyl ester derivative
AcylationAcetic anhydride, pyridineAcetylated phenolic hydroxyl group

These reactions modify solubility and bioavailability for drug delivery systems .

Michael Addition-Elimination Reactions

The α,β-unsaturated ester participates in retro-Michael reactions with biological nucleophiles:

Nucleophile Reaction Rate (t<sub>1/2</sub>) Product
N-Acetylcysteine5 minutes5-Fluorouracil (5FU) release
Glutathione15 minutesThioether adduct

This reactivity enables targeted drug delivery in EGFR-mediated cancer therapies. Mass spectrometry confirms covalent adduct formation with Cys797 residue in EGFR, followed by 5FU release .

Electrophilic Aromatic Substitution

The phenolic ring undergoes regioselective substitution:

  • Nitration :

    • Reagent : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>

    • Position : Para to fluorine (steric/electronic guidance from -OH and -F)

  • Halogenation :

    • Reagent : Br<sub>2</sub> in CH<sub>2</sub>Cl<sub>2</sub>

    • Position : Ortho to hydroxyl group

Biological Conjugation Reactions

In medicinal chemistry applications:

  • EGFR Targeting : Forms covalent bonds with cysteine residues (e.g., C797) via acrylate electrophilicity .

  • Prodrug Activation : Enzymatic hydrolysis releases 5FU in cancer cells (IC<sub>50</sub> = 6.8 μM in A431 cell assays) .

Thermal Decomposition

At elevated temperatures (>200°C):

  • Primary Pathway : Decarboxylation to styrene derivative

  • Secondary Pathway : Fluorine-assisted C-O bond cleavage

Scientific Research Applications

(E)-Ethyl 3-(5-fluoro-2-hydroxyphenyl)acrylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-Ethyl 3-(5-fluoro-2-hydroxyphenyl)acrylate involves its interaction with specific molecular targets. The fluoro group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting or modifying their activity. The hydroxyl group can form hydrogen bonds with biological molecules, further influencing the compound’s effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s properties can be contextualized by comparing it to structurally related acrylic acid esters (Table 1).

Table 1: Key Structural Analogs and Their Features
Compound Name Substituents on Phenyl Ring Ester Group Fluorine Presence Key References
3-(5-Fluoro-2-hydroxyphenyl)acrylic acid ethyl ester 5-Fluoro, 2-hydroxy Ethyl Yes
Ethyl 3-(3-hydroxyphenyl)acrylate 3-Hydroxy Ethyl No
Ethyl 3-(5-methylfuran-2-yl)acrylate 5-Methylfuran (heterocyclic) Ethyl No
3-(5-(2,4-Dichlorophenyl)furan-2-yl)-acrylic acid ethyl ester 2,4-Dichlorophenyl-furan Ethyl No (Cl present)
Caffeic acid ethyl ester 3,4-Dihydroxy Ethyl No
Methyl 3-(3-methylphenyl)acrylate 3-Methyl Methyl No
Key Observations:

Fluorine vs. Chlorine: The fluorine atom in the target compound enhances electronegativity and lipophilicity compared to chlorine-containing analogs (e.g., 3-(5-(2,4-dichlorophenyl)furan-2-yl)-acrylic acid ethyl ester ).

Hydroxy Group Position : The ortho-hydroxy group may facilitate intramolecular hydrogen bonding, stabilizing the acrylate moiety. This contrasts with caffeic acid ethyl ester (3,4-dihydroxy), where para-hydroxy groups dominate antioxidant activity .

Ester Group Variation : Ethyl esters generally exhibit higher solubility in organic solvents compared to methyl esters (e.g., methyl 3-(3-methylphenyl)acrylate ), impacting their applicability in polymer synthesis or drug formulation.

Physicochemical Properties

  • Lipophilicity: The 5-fluoro-2-hydroxyphenyl group increases logP compared to non-fluorinated analogs (e.g., ethyl 3-(3-hydroxyphenyl)acrylate ), enhancing membrane permeability.
  • Thermal Stability : Fluorine’s strong C-F bond may improve thermal stability relative to chlorinated derivatives .
  • Spectroscopic Signatures: The hydroxy and fluorine groups would produce distinct NMR shifts (e.g., ~δ 10 ppm for phenolic -OH and ~δ -110 ppm for ¹⁹F NMR), aiding characterization .

Biological Activity

3-(5-Fluoro-2-hydroxyphenyl)acrylic acid ethyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a fluorine atom and a hydroxy group on the phenyl ring, which contribute to its biological activity. The ethyl ester group enhances its solubility and bioavailability, making it a suitable candidate for further pharmacological studies.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The fluoro and hydroxy groups facilitate hydrogen bonding and electrostatic interactions with enzymes and receptors, potentially modulating their activity. The ester moiety can undergo hydrolysis, releasing the active carboxylic acid derivative, which may further interact with biological targets.

Anticancer Activity

Several studies have explored the anticancer potential of phenolic compounds, where modifications to the phenolic structure can lead to increased cytotoxicity against cancer cell lines. For example, compounds with similar structures have demonstrated the ability to induce apoptosis and inhibit cell proliferation through mechanisms involving cell cycle arrest and modulation of signaling pathways such as EGFR .

Case Studies

  • In Vitro Studies : In vitro assays have shown that compounds structurally related to this compound exhibit significant inhibition of tumor cell growth. For instance, acrylate conjugates have been tested for their ability to bind covalently to EGFR, resulting in enhanced cytotoxic effects in cancer cells .
  • Structure-Activity Relationship (SAR) : A study on m-aryloxy phenols indicated that modifications at specific positions on the phenolic ring could lead to improved biological activity, suggesting that similar strategies could be applied to optimize the efficacy of this compound .

Data Table: Comparison of Biological Activities

CompoundBiological ActivityReference
This compoundPotential antimicrobial; anticancer effects ,
p-Hydroxyphenyl acrylateStrong antimicrobial
Acrylate conjugatesEGFR inhibition; anticancer

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 3-(5-Fluoro-2-hydroxyphenyl)acrylic acid ethyl ester?

  • Methodological Answer : Two primary routes are documented:

  • EDC·HCl/DMAP-mediated coupling : React the acrylic acid derivative with phenethyl alcohol in dichloromethane, followed by purification via flash chromatography (EtOAc/petroleum ether). This method is effective for esterification of sterically hindered acids .
  • Copper triflate-catalyzed synthesis : Use ethyl diazoacetate and aldehydes with Cu(OTf)₂ as a catalyst. This approach is advantageous for generating α,β-unsaturated esters under mild conditions .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR and IR spectroscopy : Confirm structural features (e.g., ester carbonyl at ~1700 cm⁻¹ in IR, vinyl proton splitting in ¹H NMR) .
  • Mass spectrometry (MS) : Validate molecular weight (e.g., [M⁺] peaks in high-resolution MS) .
  • Elemental analysis : Verify purity by comparing calculated vs. experimental C/H/N/S percentages .

Advanced Research Questions

Q. How can reaction yields be optimized when synthesizing this ester under varying catalytic conditions?

  • Methodological Answer :

  • Catalyst screening : Compare Cu(OTf)₂ (efficient for aldehydes) with EDC·HCl/DMAP (better for sterically hindered acids). Adjust solvent polarity (e.g., CH₂Cl₂ vs. THF) and temperature (room temp vs. reflux) .
  • Stoichiometric tuning : Use 1.2 equivalents of phenethyl alcohol to drive esterification to completion .

Q. How should researchers resolve discrepancies in spectral data, such as unexpected NMR peaks?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Assign ambiguous proton/carbon signals (e.g., distinguishing aromatic vs. vinyl protons) .
  • Computational validation : Compare experimental NMR shifts with DFT-B3LYP/6-31G* calculations for optimized geometries .
  • Isotopic labeling : Use deuterated solvents to confirm exchangeable protons (e.g., hydroxyl groups) .

Q. What computational methods validate the molecular geometry and electronic properties of this compound?

  • Methodological Answer :

  • DFT-B3LYP/6-31G optimization*: Generate theoretical IR/NMR spectra and compare with experimental data to confirm structure .
  • Frontier molecular orbital (FMO) analysis : Predict reactivity sites (e.g., electron-deficient vinyl group) for further functionalization .

Q. How does the hydrolytic stability of the ester group vary under different pH conditions?

  • Methodological Answer :

  • pH-dependent stability assays : Incubate the compound in buffers (pH 1–13) and monitor degradation via HPLC.
  • Enzymatic susceptibility : Test esterase-mediated hydrolysis (e.g., using α-naphthyl acetate esterase protocols) to assess biological stability .

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